
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a chemical compound with the molecular formula C₇H₁₈O₃Si₃ and a molecular weight of 234.473 g/mol . It is also known by other names such as cyclotrisiloxane, ethenylpentamethyl, and 2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane . This compound is part of the siloxane family, which is characterized by silicon-oxygen bonds.
Vorbereitungsmethoden
The synthesis of 2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of vinyltrichlorosilane with hexamethyldisiloxane in the presence of a catalyst . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone to form silanols and siloxanes.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) to produce silanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form different siloxane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: The compound is utilized in the development of biocompatible materials for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is employed in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of 2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound allow it to form stable complexes with other molecules, facilitating its use in various applications. The pathways involved include the formation of siloxane networks and the stabilization of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
2-Ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can be compared with other similar compounds such as:
2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane: Lacks the ethenyl group, making it less reactive in certain applications.
2-vinyl-2,4,4,6,6-pentamethylcyclotrisiloxane: Another name for the same compound, highlighting its structural features.
This compound’s unique combination of vinyl and siloxane groups makes it particularly valuable in the synthesis of specialized materials and in various industrial applications.
Eigenschaften
CAS-Nummer |
18395-32-9 |
|---|---|
Molekularformel |
C7H18O3Si3 |
Molekulargewicht |
234.47 g/mol |
IUPAC-Name |
2-ethenyl-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C7H18O3Si3/c1-7-13(6)9-11(2,3)8-12(4,5)10-13/h7H,1H2,2-6H3 |
InChI-Schlüssel |
QKUBKYWIBHFWCE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


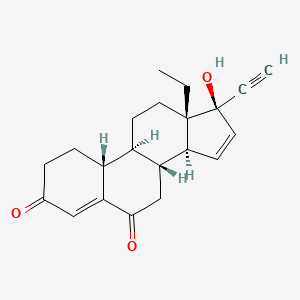
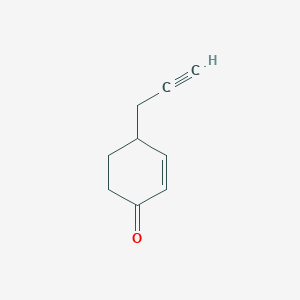
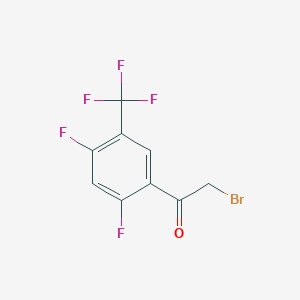
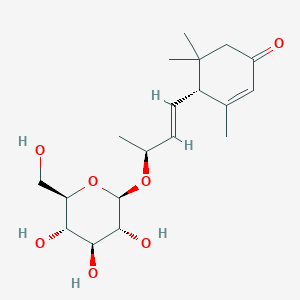
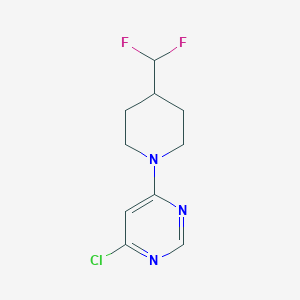
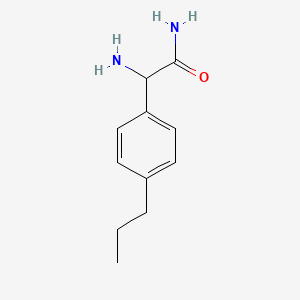

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
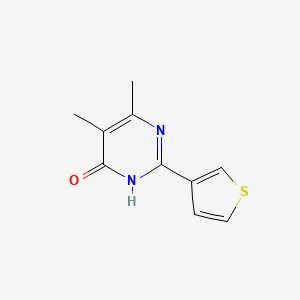
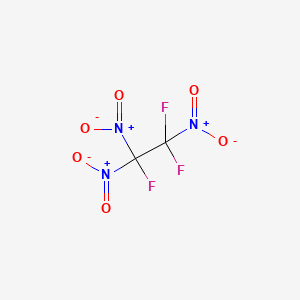
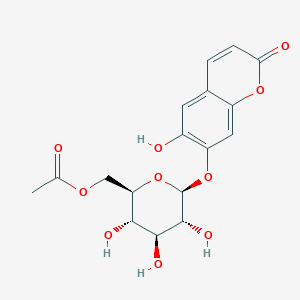
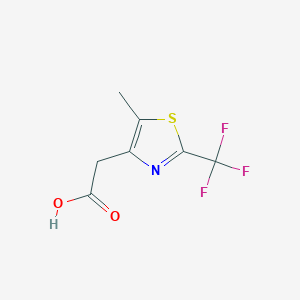
![(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile](/img/structure/B13433262.png)
amino}butanoic acid](/img/structure/B13433266.png)
